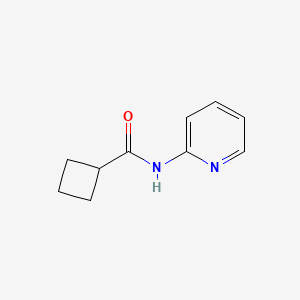

N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(8-4-3-5-8)12-9-6-1-2-7-11-9/h1-2,6-8H,3-5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNBCRCXOZAPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyridin 2 Yl Cyclobutanecarboxamide and Analogues

Established Synthetic Routes for Cyclobutanecarboxamide (B75595) Formation

The creation of the cyclobutanecarboxamide linkage is fundamentally an amide bond formation reaction. This can be achieved through several reliable and well-documented synthetic strategies.

Amide Bond Coupling Strategies

The most common approach for synthesizing N-(pyridin-2-yl)cyclobutanecarboxamide involves the coupling of a cyclobutanecarboxylic acid derivative with 2-aminopyridine (B139424). This is typically facilitated by a range of coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amino group of the pyridine (B92270).

One of the primary methods is the conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride . This is often achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 2-aminopyridine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine to neutralize the HCl byproduct. mdpi.comnih.gov

Alternatively, a variety of peptide coupling reagents can be employed to facilitate the direct reaction between cyclobutanecarboxylic acid and 2-aminopyridine. These reagents convert the carboxylic acid into a reactive intermediate in situ. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and reduce side reactions. rsc.orgpeptide.com Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective for this transformation, known for their high yields and fast reaction times. peptide.comgrowingscience.com

A metal-free approach has also been developed for the synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine through the selective oxidative cleavage of a C(O)-C(alkyl) bond in water, mediated by tert-butyl hydroperoxide (TBHP) and tetra-n-butylammonium iodide (TBAI). nih.gov

| Coupling Reagent Class | Specific Examples | Additives | Key Features |

| Acyl Halides | Cyclobutanecarbonyl chloride | Base (e.g., Triethylamine) | Highly reactive, often requires anhydrous conditions. |

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, can have issues with byproduct removal (DCU). rsc.orgpeptide.com |

| Uronium/Aminium Salts | HATU, HBTU | Base (e.g., DIPEA) | High efficiency, fast reaction rates, low racemization. peptide.comgrowingscience.com |

| Phosphonium Salts | PyBOP, PyAOP | Base (e.g., DIPEA) | Effective for hindered couplings, generally good yields. peptide.com |

Precursor Design and Selection for N-(Pyridin-2-yl) Moiety Integration

The selection of appropriate precursors is crucial for the successful synthesis of this compound. For the cyclobutane (B1203170) portion, cyclobutanecarboxylic acid is the most common starting material. It can be converted to the more reactive acyl chloride or used directly in coupling reactions. The commercial availability of cyclobutanecarboxylic acid and its derivatives makes it a convenient choice.

For the pyridine moiety, 2-aminopyridine is the direct precursor. However, dehydrative amide couplings with 2-aminopyridines can sometimes result in variable yields. researchgate.net An improved procedure involves the use of 2-aminopyridine-N-oxides . The N-oxide can be reduced in a subsequent step to afford the final N-(pyridin-2-yl)amide, often leading to higher and more consistent yields. researchgate.net This strategy circumvents some of the challenges associated with the direct use of 2-aminopyridine.

Targeted Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of this compound can be achieved by using substituted precursors. For instance, employing a substituted cyclobutanecarboxylic acid or a substituted 2-aminopyridine in the amide coupling reaction will yield the corresponding derivatized product.

For example, the reaction of 2-hydroxycyclobutanone with various substituted 2-aminopyridines can lead to the formation of 2,2-bis(pyridin-2-ylamino)cyclobutanols, which can then undergo further transformations. researchgate.net This highlights a pathway to introduce substituents onto the pyridine ring prior to or during the formation of the core structure.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, base, and the specific coupling reagent or catalyst used.

Solvents commonly used for amide coupling reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The choice of solvent can influence the solubility of the reactants and the reaction rate. The temperature is also a critical factor; while many coupling reactions proceed at room temperature, heating may be necessary for less reactive substrates.

The selection of the base is important, especially when using acyl chlorides or in coupling reactions that generate acidic byproducts. Non-nucleophilic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are frequently used.

In cases where a catalytic approach is employed, the choice of catalyst and any associated ligands is paramount. For instance, in palladium-catalyzed C-H functionalization reactions that could be applied to the framework, the ligand can influence the regioselectivity and efficiency of the reaction.

Chemo- and Regioselective Functionalization Approaches within the this compound Framework

Once the this compound core is assembled, further diversification can be achieved through chemo- and regioselective functionalization. The pyridine ring is particularly amenable to such modifications.

The amide group can act as a directing group in C-H activation/functionalization reactions, guiding the introduction of new substituents to specific positions on the pyridine ring. nih.gov For N-(pyridin-2-yl)amides, functionalization often occurs at the C3 or C5 positions of the pyridine ring. nih.gov Transition metal catalysis, particularly with rhodium or ruthenium, has been shown to be effective for the olefination and arylation of N-(pyridin-2-yl)amides. nih.gov

The inherent electronic properties of the pyridine ring also influence its reactivity towards electrophilic and nucleophilic substitution. The nitrogen atom deactivates the ring towards electrophilic attack, which, if it occurs, is directed to the C3 and C5 positions. Conversely, the ring is activated towards nucleophilic attack, primarily at the C2, C4, and C6 positions.

Advanced Structural Characterization of N Pyridin 2 Yl Cyclobutanecarboxamide

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods are fundamental to confirming the chemical identity and exploring the conformational dynamics of N-(pyridin-2-yl)cyclobutanecarboxamide. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS) are particularly powerful tools for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of atomic nuclei, allowing for the unambiguous assignment of the molecular structure and offering insights into the compound's conformational preferences in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclobutane (B1203170) moiety. The four protons on the pyridine ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the nitrogen-bearing carbon (C2-H) would be the most downfield of these due to the deshielding effect of the adjacent nitrogen atom. The protons of the cyclobutane ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm). The methine proton (CH) alpha to the carbonyl group would be expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons typically resonate in the range of δ 110-150 ppm. Specifically, the carbon atom C2, directly attached to the nitrogen, is expected to have a chemical shift around 150 ppm, while C3 and C5 would be around 124 ppm, and C4 and C6 would be in the range of 136-148 ppm. The carbonyl carbon of the amide group is characteristically found further downfield, typically in the range of δ 170-180 ppm. The carbons of the cyclobutane ring would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| Pyridine C2 | ~150 |

| Pyridine C6 | ~148 |

| Pyridine C4 | ~136 |

| Pyridine C3 | ~124 |

| Pyridine C5 | ~120 |

| Cyclobutane CH | 35 - 45 |

| Cyclobutane CH₂ | 15 - 25 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn confirms its elemental composition. nih.gov This method allows for the measurement of mass-to-charge ratios (m/z) with very high accuracy, typically to four or five decimal places.

For this compound (C₁₀H₁₂N₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The calculated monoisotopic mass serves as a definitive confirmation of the compound's identity and is a crucial indicator of its purity. Any significant deviation from the theoretical mass would suggest the presence of impurities or an incorrect structural assignment.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₀H₁₂N₂O | 176.09496 |

X-ray Crystallographic Analysis of this compound and Congeners

Solid-State Conformation and Crystal Packing Analysis

In the solid state, the conformation of this compound will be influenced by a balance of intramolecular steric effects and intermolecular packing forces. The amide linkage is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. A key conformational feature would be the dihedral angle between the plane of the pyridine ring and the plane of the amide group. In related structures, this angle can vary significantly depending on the substituents and the crystal packing environment.

Crystal packing is expected to be dominated by hydrogen bonding and potentially π-π stacking interactions involving the pyridine rings. Molecules are likely to form extended networks through these interactions, leading to a stable crystalline lattice.

Intermolecular Interactions in Crystalline this compound Structures

The primary intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This N-H···O=C interaction is a common and strong motif in the crystal structures of amides, often leading to the formation of chains or dimeric structures.

Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. It is possible for the amide N-H to form a hydrogen bond with the pyridine nitrogen of an adjacent molecule (N-H···N). The presence and nature of these hydrogen bonds will dictate the supramolecular architecture of the crystal. Other weaker interactions, such as C-H···O and C-H···π interactions, may also play a role in stabilizing the crystal packing.

Vibrational Spectroscopy for Conformational and Bonding Analysis

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands for the amide and pyridine groups.

Amide Bands: The most prominent amide bands include the N-H stretching vibration (typically around 3300 cm⁻¹), the C=O stretching vibration (Amide I band, around 1650-1680 cm⁻¹), and the N-H bending vibration coupled with C-N stretching (Amide II band, around 1550 cm⁻¹). The positions of these bands are sensitive to hydrogen bonding; for instance, the N-H and C=O stretching frequencies typically shift to lower wavenumbers upon hydrogen bond formation.

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic C-H and C=C/C=N stretching and bending vibrations. Aromatic C-H stretching bands are usually observed above 3000 cm⁻¹, while the ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Cyclobutane Vibrations: The C-H stretching vibrations of the cyclobutane ring are expected in the 2850-3000 cm⁻¹ range, with bending vibrations appearing at lower frequencies.

Analysis of the vibrational spectra can confirm the presence of the key functional groups and provide insights into the intermolecular interactions present in the sample.

Computational Chemistry and Molecular Modeling Studies of N Pyridin 2 Yl Cyclobutanecarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor), offering valuable information about the binding mode and affinity.

Molecular docking simulations are instrumental in predicting how N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE might bind to the active site of a biological macromolecule, such as an enzyme or a receptor. The process involves placing the ligand in various conformations and orientations within the receptor's binding pocket and scoring these poses based on a force field that estimates the binding energy. nih.govnih.gov A lower docking score typically indicates a more favorable binding affinity.

The binding mode describes the specific orientation and conformation of the ligand within the binding site. For this compound, key structural features influencing its binding mode include the pyridine (B92270) ring, the cyclobutane (B1203170) group, and the central amide linkage. The pyridine ring can participate in π-π stacking or cation-π interactions, the amide group can act as a hydrogen bond donor (N-H) and acceptor (C=O), and the cyclobutane ring provides a hydrophobic scaffold. nih.gov

Binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), quantifies the strength of the interaction. While specific docking studies on this compound against a particular target are not widely published, illustrative data from typical docking simulations can be presented.

| Docking Pose | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, μM) | Key Interactions |

|---|---|---|---|

| 1 | -8.5 | 0.58 | H-bond with ASP145, Pi-Pi stacking with PHE80 |

| 2 | -8.2 | 0.95 | H-bond with GLU81, Hydrophobic interaction with LEU132 |

| 3 | -7.9 | 1.62 | H-bond with ASP145, Hydrophobic interaction with VAL27 |

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form significant interactions with the ligand. nih.gov These interactions, which stabilize the ligand-receptor complex, can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H can be a hydrogen bond donor. The cyclobutane and pyridine rings can engage in hydrophobic and aromatic interactions, respectively.

From these key interactions, a pharmacophore model can be developed. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov Pharmacophore features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov Identifying these features for this compound within its binding site provides a blueprint for designing new molecules with potentially improved affinity and selectivity.

| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Pharmacophore Feature |

|---|---|---|---|

| Pyridine Ring (Nitrogen) | LYS65 (Backbone NH) | Hydrogen Bond | Hydrogen Bond Acceptor |

| Amide (N-H) | ASP145 (Carbonyl O) | Hydrogen Bond | Hydrogen Bond Donor |

| Amide (C=O) | SER82 (Hydroxyl H) | Hydrogen Bond | Hydrogen Bond Acceptor |

| Pyridine Ring | PHE80 | Pi-Pi Stacking | Aromatic Ring |

| Cyclobutane Ring | LEU132, VAL27 | Hydrophobic | Hydrophobic Center |

Molecular Dynamics Simulations for Conformational Landscape and Stability in Biological Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. scielo.br MD simulations are used to study the conformational landscape of a molecule and the stability of its complex with a biological target in a simulated physiological environment. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. northwestern.edu These methods provide deep insights into molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior and interactions.

Quantum chemical calculations can determine the shapes and energies of the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Analysis of the charge distribution reveals how electron density is spread across the molecule. nih.gov In this compound, the electronegative nitrogen and oxygen atoms in the pyridine and amide groups, respectively, are expected to have a partial negative charge, while the adjacent carbon and hydrogen atoms will have partial positive charges. This charge distribution is critical for electrostatic interactions with a biological target.

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. deeporigin.com It is plotted on the molecule's electron density surface, with colors indicating different potential values: red typically represents regions of negative potential (electron-rich), and blue represents regions of positive potential (electron-poor). pearson.comyoutube.com

The ESP map of this compound would show negative potential around the pyridine nitrogen and the amide oxygen, highlighting these areas as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be concentrated around the amide N-H group, indicating its role as a hydrogen bond donor. ESP maps are invaluable for predicting how a molecule will orient itself as it approaches a binding partner, guiding the design of complementary interactions to enhance binding affinity. deeporigin.com

Ligand-Based Computational Approaches (e.g., Quantitative Structure-Activity Relationship (QSAR))

While specific Quantitative Structure-Activity Relationship (QSAR) studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of ligand-based computational approaches can be applied to understand the structural requirements for its potential biological activities. Such studies are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced efficacy. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Ligand-based design for analogues of this compound would typically involve the generation of a dataset of structurally similar molecules with corresponding activity data. The development of a QSAR model would then proceed by calculating various molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For a series of compounds related to this compound, relevant descriptors might include:

Electronic Descriptors: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, as well as partial charges on the pyridine nitrogen and amide group, could be critical. For instance, studies on other pyridine derivatives have indicated that the presence of electron-withdrawing groups can influence their biological interactions.

Steric Descriptors: Molecular weight, molar volume, and specific steric parameters (e.g., Taft steric parameters) related to the cyclobutane ring and any substituents would be important. The rigidity and conformation of the cyclobutane moiety are expected to play a significant role in how the molecule fits into a potential binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, which influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms are employed to build the QSAR model. nih.govfrontiersin.org A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding further synthetic efforts.

A hypothetical QSAR study on a series of this compound analogues might explore how modifications to the pyridine ring or the cyclobutane group affect a specific biological activity. For example, substituting the pyridine ring with various functional groups could modulate the electronic properties and hydrogen bonding capacity of the molecule. Similarly, altering the cyclobutane ring could impact the steric fit within a biological target.

The following interactive table illustrates the type of data that would be generated in a QSAR study for a hypothetical series of this compound analogues. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

| Compound | Substituent (R) on Pyridine Ring | pIC50 (Hypothetical) | LogP | Molecular Weight (g/mol) | HOMO (eV) |

|---|---|---|---|---|---|

| 1 | H | 5.2 | 1.85 | 190.23 | -6.5 |

| 2 | 4-Cl | 5.8 | 2.55 | 224.68 | -6.8 |

| 3 | 4-CH3 | 5.4 | 2.25 | 204.26 | -6.3 |

| 4 | 4-OCH3 | 5.6 | 1.95 | 220.26 | -6.1 |

| 5 | 4-NO2 | 6.1 | 1.75 | 235.23 | -7.2 |

This illustrative data demonstrates how variations in substituents (R) lead to changes in physicochemical properties (LogP, Molecular Weight, HOMO) and, consequently, biological activity (pIC50). A QSAR analysis of such data would aim to derive an equation that quantitatively describes these relationships, providing predictive power for designing more potent compounds.

Structure Activity Relationship Sar Studies of N Pyridin 2 Yl Cyclobutanecarboxamide Derivatives

Impact of Cyclobutane (B1203170) Ring Substitutions on Biological Activity

The cyclobutane ring, a four-membered carbocycle, offers a unique three-dimensional scaffold that can influence a molecule's conformation and physicochemical properties. Substitutions on this ring are a critical avenue for modulating biological activity.

Key Considerations for Cyclobutane Ring Substitutions:

Lipophilicity and Solubility: The introduction of various functional groups can alter the lipophilicity of the molecule. For instance, alkyl or aryl substituents would increase lipophilicity, potentially improving membrane permeability. Conversely, polar groups like hydroxyl or carboxyl moieties would increase hydrophilicity, which could impact solubility and interactions with polar residues in a binding site.

Metabolic Stability: The cyclobutane ring itself is generally considered to be metabolically stable. However, substitutions can introduce sites for metabolic enzymes to act upon. Understanding the metabolic fate of different substituted derivatives is crucial for developing compounds with favorable pharmacokinetic profiles.

Hypothetical Data on Cyclobutane Ring Substitutions:

| Substituent at C2/C3 | Predicted Impact on Activity | Rationale |

| Methyl | Potential increase | May provide favorable steric interactions and increase lipophilicity. |

| Phenyl | Variable | Could enhance pi-stacking interactions but may also introduce steric clash depending on the binding site topology. |

| Hydroxyl | Potential increase or decrease | May form hydrogen bonds with the target but could also decrease membrane permeability. |

| Fluoro | Potential increase | Can alter electronic properties and improve metabolic stability without significantly increasing steric bulk. |

Influence of Pyridine (B92270) Moiety Modifications on Potency and Selectivity

The 2-aminopyridine (B139424) moiety is a common pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions. Modifications to this ring system are a powerful tool for fine-tuning a compound's potency and selectivity.

Key Areas for Pyridine Moiety Modification:

Substitution Pattern: Introducing substituents at positions 3, 4, 5, or 6 of the pyridine ring can significantly impact biological activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the pKa of the pyridine nitrogen and modulate its ability to act as a hydrogen bond acceptor.

Positional Isomers: Moving the cyclobutanecarboxamide (B75595) group to the 3- or 4-position of the pyridine ring would create positional isomers with distinct electronic and steric properties, likely resulting in different biological activity profiles.

Hypothetical Data on Pyridine Moiety Modifications:

| Modification | Predicted Impact on Potency | Rationale |

| 5-Chloro substitution | Potential increase | Electron-withdrawing group can modulate pKa and potentially engage in halogen bonding. |

| 4-Methyl substitution | Potential increase | Electron-donating group may enhance binding through electronic effects and hydrophobic interactions. |

| Replacement with Pyrimidine | Variable | Alters hydrogen bonding capacity and may impact selectivity. |

| Replacement with Thiazole | Variable | Introduces a five-membered ring with different electronic and steric features. |

Role of the Amide Linker and Substitutions on the Amide Nitrogen in Molecular Recognition

The amide bond is a crucial structural element, providing a rigid and planar linker between the cyclobutane and pyridine moieties. It also presents opportunities for hydrogen bonding.

Key Aspects of the Amide Linker:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for anchoring a ligand within a protein's binding site.

Conformational Rigidity: The planarity of the amide bond restricts the rotational freedom of the molecule, which can be advantageous for binding by reducing the entropic penalty upon binding.

N-Alkylation/N-Arylation: Substitution on the amide nitrogen would eliminate its hydrogen bond donating capacity. While this could be detrimental if the N-H is involved in a key interaction, the substituent itself could potentially access a new binding pocket, leading to increased potency.

Hypothetical Data on Amide Linker Modifications:

| Modification | Predicted Impact on Molecular Recognition | Rationale |

| N-Methylation | Likely decrease in affinity | Loss of a key hydrogen bond donor interaction. |

| Bioisosteric replacement (e.g., with a reverse amide or thioamide) | Variable | Alters the geometry and hydrogen bonding capabilities of the linker. |

Stereochemical Considerations in N-(Pyridin-2-yl)cyclobutanecarboxamide Activity

For substituted cyclobutane rings, the existence of stereoisomers (enantiomers and diastereomers) introduces another layer of complexity and opportunity in drug design. Biological systems are chiral, and as such, different stereoisomers of a compound often exhibit different biological activities.

Importance of Stereochemistry:

Enantioselectivity: It is common for one enantiomer of a chiral drug to be significantly more active than the other (the eutomer and distomer, respectively). The inactive or less active enantiomer may contribute to side effects or be metabolized differently.

Diastereoselectivity: In cases where the cyclobutane ring has multiple substituents, diastereomers will exist. These diastereomers will have different three-dimensional arrangements of their substituents, leading to distinct interactions with a chiral binding site. For instance, cis- and trans-isomers of a disubstituted cyclobutane will present their functional groups in very different spatial orientations.

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing predictive QSAR models, it is possible to rationalize the SAR and guide the design of new, more potent analogs.

Approaches to QSAR Modeling:

Descriptor-Based Models: These models use calculated molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) to build a mathematical equation that predicts activity.

3D-QSAR (CoMFA and CoMSIA): These methods align a series of molecules and calculate steric and electrostatic fields around them. These fields are then correlated with biological activity to generate a 3D map that indicates regions where modifications are likely to increase or decrease activity.

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with experimentally determined biological activities. Such a model could accelerate the discovery of lead compounds by prioritizing the synthesis of molecules with the highest predicted potency.

Biological Activity and Preclinical Assessment of N Pyridin 2 Yl Cyclobutanecarboxamide

In Vitro Biological Activity Profiling

Enzyme Inhibition Assays (e.g., Kinases, Specific Metabolic Enzymes)

No specific enzyme inhibition data has been published for N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE. However, research into closely related analogs suggests that this chemical scaffold is of significant interest in the field of kinase inhibition.

A study focused on developing treatments for Alzheimer's disease identified the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, a very close structural analog differing by only one carbon in the cycloalkane ring, as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov This scaffold was utilized as a foundational element to maintain GSK-3β inhibitory activity while other parts of the molecule were modified to target additional kinases like IKK-β and ROCK-1. nih.gov One resulting dual inhibitor, compound 62 from the study, demonstrated a remarkable inhibitory concentration (IC₅₀) of 8 nM against GSK-3β. nih.gov This suggests that the N-(pyridin-2-yl)cycloalkanecarboxamide core is a promising pharmacophore for kinase inhibitors.

| Compound (Analog) | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 62 (incorporating the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold) | GSK-3β | 8 nM | nih.gov |

Receptor Binding and Modulation Studies (e.g., Cannabinoid Receptors)

There are no published studies detailing the receptor binding profile of this compound. While various pyridine (B92270) derivatives have been investigated for their interaction with a range of receptors, including opioid receptors, no specific data is available for the title compound or its immediate analogs at cannabinoid or other receptors. nih.gov

Cell-Based Functional Assays

No direct antimicrobial testing of this compound has been reported. However, a series of 2-phenyl-N-(pyridin-2-yl)acetamides , which share the N-(pyridin-2-yl)amide core, were evaluated for activity against various pathogens. nih.gov Within this series, one compound demonstrated promising activity against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis. nih.gov

| Compound (Analog) | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 12 (a 2-phenyl-N-(pyridin-2-yl)acetamide) | Mycobacterium tuberculosis H37Ra | 15.625 µg/mL | nih.gov |

Specific data on the antiproliferative effects of this compound is not available in the current literature. The pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with antiproliferative and antitumor properties. nih.gov

Studies on the related 2-phenyl-N-(pyridin-2-yl)acetamide series showed that certain compounds possessed interesting antiproliferative activity when screened against a panel of human cancer cell lines, including A498 (kidney cancer), PC-3 (prostate cancer), and U-87MG (glioblastoma). nih.gov This highlights the potential of the broader N-(pyridin-2-yl)amide chemical class as a source for novel anticancer agents.

| Compound Series (Analogs) | Screened Human Cancer Cell Lines | Observed Outcome | Reference |

|---|---|---|---|

| 2-phenyl-N-(pyridin-2-yl)acetamides | A498 (kidney), PC-3 (prostate), U-87MG (glioblastoma) | Reported as having "interesting activity worth further exploration" | nih.gov |

There are no reports on the anti-inflammatory activity of this compound in cellular models. The pyridine moiety is a common feature in molecules with anti-inflammatory effects. nih.gov For instance, a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides , which also contain an N-pyridyl carboxamide structure, were shown to possess anti-inflammatory properties. researchgate.net Furthermore, related heterocyclic compounds like pyrimidines are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin (B15479496) E₂, nitric oxide (NO), and nuclear factor-κB (NF-κB). nih.gov The potential of the N-(pyridin-2-yl)cycloalkanecarboxamide scaffold to inhibit GSK-3β, a kinase involved in inflammatory pathways, also suggests that this class of compounds could warrant investigation for anti-inflammatory effects. nih.gov

Anticonvulsant and Neurological Activity in Cell Cultures

The neurotoxic potential of compounds can be assessed in vitro using neuronal cell lines. For example, glutamate-induced cytotoxicity in the N18-RE-105 hybrid cell line is a model for excitotoxicity, a process implicated in seizures and neuronal damage. nih.gov This process involves the inhibition of cystine uptake, leading to oxidative stress. nih.gov Preclinical in vitro studies with various psychoactive substances have utilized cell lines such as HT22, SK-N-SH, and SH-SY5Y to investigate mechanisms of neurotoxicity, including oxidative stress, mitochondrial dysfunction, and apoptosis. nih.gov While no specific data exists for this compound, these models represent standard methodologies for evaluating the neurological effects of novel chemical entities in a cellular context.

Antioxidant Properties in Cellular Systems

There is currently no specific data from cellular assays on the antioxidant properties of this compound. However, the evaluation of antioxidant activity is a critical component of preclinical assessment, often involving the measurement of reactive oxygen species (ROS) in cell-based assays. nih.gov Common methods include the use of fluorescent probes that detect various ROS, such as hydrogen peroxide, superoxide, and hydroxyl radicals. mdpi.com For example, the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) assay is widely used to measure intracellular ROS levels. nih.gov

Research on other pyridine-containing compounds has suggested potential antioxidant activity. The antioxidant capacity of such molecules can be influenced by their ability to scavenge free radicals and chelate metal ions. researchgate.net Glutathione levels are also a key indicator of cellular oxidative stress, and a decrease can signify an impaired antioxidant defense. nih.gov The potential of this compound to modulate these pathways remains to be investigated through specific cellular antioxidant assays.

Antiparasitic Activity against Protozoan Pathogens (e.g., Trypanosoma cruzi)

While direct studies on the antiparasitic activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease, are not available, the pyridine scaffold is a known feature in many compounds investigated for this purpose. nih.gov In vitro assays are crucial for the initial screening of potential anti-trypanosomal agents. plos.org These assays typically involve the incubation of the compound with both the parasite and a host cell line (e.g., Vero or NIH-3T3 cells) to determine the compound's ability to inhibit parasite replication, particularly the intracellular amastigote form. nih.govmdpi.com

The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. mdpi.com For example, studies on N-picolineamides have shown significant activity against the amastigote form of T. cruzi. nih.gov Similarly, copper(II) complexes with aminopyridyl ligands have demonstrated effectiveness against T. cruzi trypomastigotes by inducing loss of plasma membrane integrity, increasing ROS generation, and decreasing mitochondrial metabolism. mdpi.com The potential of this compound as an anti-trypanosomal agent would require evaluation through these established in vitro models.

Interactive Data Table: In Vitro Anti-Trypanosoma cruzi Activity of Related Compounds

| Compound Class | T. cruzi Form | Host Cell Line | IC50 (µM) | Selectivity Index |

| N-Picolineamides | Amastigote | Vero | Varies | Not Reported |

| Aminopyridyl Cu(II) Complex 3a | Amastigote | LLC-MK2 | 14.4 | 8.73 |

| Aminopyridyl Cu(II) Complex 3b | Amastigote | LLC-MK2 | 27.1 | 6.46 |

| Benznidazole (B1666585) (Reference) | Amastigote | Vero | 1.47 | >10 |

Preclinical In Vivo Studies in Animal Models

Pharmacological Efficacy in Disease-Specific Animal Models (e.g., Epilepsy, Inflammation, Infectious Diseases, Cancer)

Specific in vivo pharmacological efficacy studies for this compound are not documented in the available literature. However, the potential activities of this compound can be inferred from studies on related pyridine derivatives in various animal models.

Epilepsy: The maximal electroshock (MES) seizure model in rodents is a standard for identifying compounds that can prevent the spread of seizures, and is indicative of potential efficacy against generalized tonic-clonic seizures. mdpi.commdpi.com For example, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide showed potent anti-MES activity in rats. nih.gov

Inflammation: The carrageenan-induced paw edema model in rats and mice is a widely used acute inflammation model to screen for anti-inflammatory drugs. mdpi.comspringernature.comnih.govresearchgate.net The model quantifies the reduction in paw swelling following administration of a test compound. researchgate.net

Infectious Diseases: For parasitic infections like Chagas disease, murine models are employed to assess a compound's ability to reduce parasitemia in the acute phase of infection. nih.gov The efficacy of novel compounds is often compared to the standard drug, benznidazole. nih.govnih.gov

Cancer: The in vivo antitumor activity of new compounds is often evaluated using xenograft models, where human cancer cell lines are implanted into immunocompromised mice. researchgate.net A study on the pyridine derivative LHT-13-19 demonstrated an antitumor effect in a xenograft model of human colon adenocarcinoma. researchgate.net Other pyridine-containing compounds have also shown cytotoxic activity against various human tumor cell lines. nih.govrsc.org

Assessment of Target Engagement and Biomarker Modulation in Vivo

There are no published studies assessing the in vivo target engagement or biomarker modulation of this compound. The confirmation that a drug interacts with its intended target in a living organism is a critical step in preclinical development. nih.gov Techniques such as competitive activity-based protein profiling and advanced imaging methods can be used to quantify the extent and duration of target occupancy in various tissues. nih.gov

Successful target engagement should lead to a modulation of downstream biomarkers. For instance, in inflammatory models, a reduction in pro-inflammatory cytokines could serve as a biomarker of efficacy. In cancer models, changes in the phosphorylation status of target proteins or alterations in gene expression profiles can indicate that the drug is having its intended biological effect. The specific targets and biomarkers for this compound would need to be identified through in vitro studies before in vivo assessment could be conducted.

Comparative Studies with Reference Compounds in Animal Models

Direct comparative studies of this compound with reference compounds in animal models have not been reported. Such studies are essential to benchmark the efficacy and potential advantages of a new chemical entity against established therapies.

In the context of epilepsy research, new compounds are often compared to standard antiepileptic drugs like phenytoin (B1677684) or carbamazepine (B1668303) in the MES model. nih.gov For Chagas disease, the efficacy of investigational drugs is typically compared to benznidazole or nifurtimox (B1683997) in murine infection models, assessing outcomes like parasitemia reduction and survival rates. nih.govnih.gov In oncology, the antitumor activity of a new compound might be compared to a standard chemotherapeutic agent like cisplatin (B142131) or doxorubicin. rsc.org The selection of the appropriate reference compound depends on the specific disease model and the proposed mechanism of action of the test compound.

Interactive Data Table: Examples of Comparative In Vivo Studies with Pyridine Derivatives

| Disease Model | Test Compound Class | Reference Compound | Animal Model | Key Finding |

| Epilepsy (MES) | N-aryl-pyridinedicarboximide | Phenytoin | Rat | Compound 1 was twofold more potent than phenytoin. nih.gov |

| Chagas Disease | Arylimidamide (DB766) | Benznidazole | Mouse | Combination therapy with DB766 and benznidazole was more effective at reducing parasitemia and mortality than either drug alone. nih.gov |

| Cancer (Colon Adenocarcinoma) | Pyridine Derivative (LHT-13-19) | Cyclophosphamide | Mouse | LHT-13-19 demonstrated an antitumor effect by increasing tumor size doubling time and animal survival. researchgate.net |

Molecular Targets and Mechanistic Insights of N Pyridin 2 Yl Cyclobutanecarboxamide

Identification and Validation of Specific Molecular Targets

There is currently no publicly available research identifying or validating specific molecular targets for N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound has not been elucidated in the scientific literature.

Characterization of Binding Interactions at the Molecular Level (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions)

Specific details regarding the binding interactions of this compound with any biological target are not available.

Pathway Modulation and Downstream Cellular Effects

Information on the modulation of cellular pathways and any resulting downstream effects by this compound is not documented in available research.

Advanced Analytical Methodologies for N Pyridin 2 Yl Cyclobutanecarboxamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool in analytical chemistry, providing the means to separate complex mixtures into their individual components. For a molecule like N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE, various chromatographic methods can be employed for its isolation and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds. Given the aromatic pyridine (B92270) ring and the amide group, this compound is well-suited for HPLC analysis. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For pyridine derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com The retention of the compound can be finely tuned by adjusting the mobile phase composition, pH, and temperature. The hydrophilic nature of many pyridine compounds may necessitate specific approaches, such as the use of mixed-mode columns or careful pH control to ensure adequate retention and good peak shape. helixchrom.comsielc.com UV detection is highly effective for aromatic molecules like pyridine, typically set at a wavelength of around 250-260 nm. sielc.comdtic.mil Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both quantification and structural confirmation. helixchrom.comnih.gov

Below is a table outlining a potential HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC to this compound depends on its volatility and thermal stability. While many amides and pyridine derivatives can be analyzed by GC, derivatization may sometimes be necessary to improve volatility and thermal stability. oup.comscribd.com

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The choice of the stationary phase is critical for achieving good separation. For polar compounds like amides and pyridines, columns with polar stationary phases (e.g., those containing polyethylene (B3416737) glycol or cyanopropyl functionalities) are often used. atlantis-press.comacs.org Flame Ionization Detection (FID) is a common sensitive detection method for organic compounds, while coupling GC with Mass Spectrometry (GC-MS) allows for definitive identification. atlantis-press.comcdc.govmdpi.com Headspace GC can be a suitable alternative for determining volatile compounds like pyridine in solid or liquid samples. tandfonline.com

A hypothetical GC-MS method for the analysis of this compound is presented below.

| Parameter | Condition |

| Column | HP-5MS (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injection Mode | Splitless |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. chromtech.com While GPC is predominantly used for characterizing large macromolecules and polymers, it has found increasing utility in the separation and purification of small molecules. oup.comoup.comeag.com This technique is particularly useful for separating a target compound from oligomers, high-molecular-weight impurities, or formulation excipients. eag.com

In GPC, a solution of the sample is passed through a column packed with a porous gel. chromtech.com Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. eag.com This separation mechanism makes GPC a valuable tool for sample cleanup and purification in the research of small molecules like this compound, especially in the context of complex reaction mixtures or biological extracts. alfa-chemistry.com

| Parameter | Condition |

| Column | Polystyrene-divinylbenzene (PS-DVB) GPC Column |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) or Dichloromethane (B109758) (DCM) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 50 µL |

| Detection | Refractive Index (RI) or UV |

Mass Spectrometry (MS) Applications in Compound Analysis and Metabolite Identification

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, elemental composition, and structure of molecules. americanpharmaceuticalreview.com For this compound, MS is crucial for its identification, structural confirmation, and for identifying potential metabolites in biological studies.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a type of mass spectrometry that offers ultra-high resolution and mass accuracy. nih.gov This capability allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. zefsci.com In pharmaceutical analysis, FT-ICR MS is used for the precise characterization of small molecules, impurities, and degradation products. nih.gov

The high resolving power of FT-ICR MS can differentiate between ions with very similar nominal masses (isobars), which is critical in the analysis of complex mixtures or in metabolite identification where multiple species may have the same nominal mass but different elemental formulas. americanpharmaceuticalreview.comzefsci.com Direct sample analysis is often possible with FT-ICR MS due to its high performance, making it a powerful tool for high-throughput screening. zefsci.com For a compound like this compound, FT-ICR MS would provide an exact mass measurement, confirming its elemental formula (C10H12N2O) with a high degree of confidence.

| Parameter | Value |

| Mass Analyzer | 12 Tesla FT-ICR Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Resolution | > 1,000,000 at m/z 400 |

| Mass Accuracy | < 1 ppm |

| Acquisition Mode | Positive Ion Mode |

| Expected [M+H]+ Ion | m/z 177.1022 (for C10H13N2O+) |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. This is invaluable for structural elucidation and for distinguishing between isomers. americanpharmaceuticalreview.com

For this compound, the protonated molecule [M+H]+ would be selected in the first stage of the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation of amides and pyridines follows predictable pathways. libretexts.orgresearchgate.net Common fragmentation patterns for this compound would likely involve:

Cleavage of the amide bond: This is a very common fragmentation pathway for amides. It could lead to the formation of a cyclobutylcarbonyl ion or a 2-aminopyridine (B139424) ion.

Fragmentation of the cyclobutane (B1203170) ring: The cyclobutane ring can undergo ring-opening or fragmentation, leading to the loss of small neutral molecules like ethene (C2H4).

Fragmentation of the pyridine ring: The stable aromatic pyridine ring is less likely to fragment, but characteristic losses such as HCN can occur. massbank.eu

The analysis of these fragmentation patterns allows for the detailed structural confirmation of the parent compound and the identification of unknown metabolites by pinpointing the sites of biotransformation. researchgate.netnih.gov

Ambient Ionization Mass Spectrometry Techniques

Ambient Ionization Mass Spectrometry (AIMS) represents a significant advancement in analytical chemistry, enabling the direct analysis of samples in their native state with minimal to no preparation. rsc.orgnih.gov This capability is particularly valuable in pharmaceutical development for high-throughput screening, reaction monitoring, and rapid identity confirmation of synthesized compounds like this compound. acs.orglongdom.org

Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) are prominent AIMS methods. ekb.eg For this compound, a solid sample or a solution could be placed directly in the ion source's path. In DART, a stream of heated, excited gas (e.g., helium) would desorb and ionize the analyte, while DESI would use a spray of charged solvent droplets to achieve the same. ekb.eg

Due to the basic nitrogen atom on the pyridine ring, the compound would readily form a protonated molecule, [M+H]⁺, in the positive ion mode. A key advantage of coupling AIMS with a high-resolution mass spectrometer (e.g., an Orbitrap or Time-of-Flight analyzer) is the ability to obtain an accurate mass measurement. This allows for the confident determination of the compound's elemental formula, serving as a rapid and definitive identity test.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound via DART-MS

| Parameter | Value |

|---|---|

| Elemental Formula | C10H12N2O |

| Ion Formula | [C10H13N2O]+ |

| Theoretical Monoisotopic Mass (Da) | 176.09496 |

| Observed Mass (Da) | 176.0951 |

| Mass Error (ppm) | 0.8 |

| Ionization Mode | Direct Analysis in Real Time (DART) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization and Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures and the definitive structural elucidation of compounds.

For a molecule like this compound, which is a polar, non-volatile solid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable hyphenated technique. Gas Chromatography-Mass Spectrometry (GC-MS) would be less appropriate due to the compound's low volatility, which would necessitate derivatization prior to analysis.

In an LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) column would be used to separate the analyte from any impurities. The eluent from the HPLC is then directed into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for LC-MS, as it is highly efficient for polar molecules and generates intact molecular ions, typically the protonated species [M+H]⁺ for this compound.

For unequivocal structural confirmation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation would be expected to occur at the amide bond, leading to ions corresponding to the pyridin-2-amine and cyclobutanecarbonyl moieties.

Table 2: Plausible LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 177.1 | 95.1 | C4H8O (Cyclobutanone) | Protonated 2-aminopyridine |

| 177.1 | 83.1 | C5H6N2 (2-aminopyridine) | Cyclobutanecarbonyl cation |

| 177.1 | 121.1 | C4H4 (Cyclobutadiene) | [M+H - C4H4]+ |

| 95.1 | 68.1 | HCN (Hydrogen cyanide) | Fragment from pyridinium (B92312) ring |

Applications in Chemical Speciation and Purity Assessment

Chemical speciation refers to the distribution of an element or compound among different chemical forms. wikipedia.org For this compound, speciation primarily relates to its acid-base chemistry. The pyridine nitrogen is basic (pKa of the pyridinium ion is ~5.2) and will be protonated in acidic conditions. wikipedia.org LC-MS can be used to study this speciation; by adjusting the pH of the mobile phase, one can observe shifts in retention time and potentially differentiate between the neutral and protonated forms of the molecule. Furthermore, the pyridine moiety can act as a ligand to form coordination complexes with transition metals, and specialized LC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry) could be used to investigate such species.

Purity assessment is one of the most critical applications of hyphenated techniques in chemical analysis. LC-MS provides exceptional specificity and sensitivity for detecting and quantifying impurities in a sample of this compound. The chromatographic separation resolves the target compound from starting materials (e.g., 2-aminopyridine, cyclobutanecarboxylic acid), reagents, and any side-products formed during synthesis. The mass spectrometer then provides mass information for each separated peak, allowing for their identification. This dual-dimensional analysis ensures a highly accurate and reliable purity profile.

Table 3: Example of a Hypothetical Purity Analysis by LC-MS

| Retention Time (min) | Observed [M+H]+ (m/z) | Identification | Relative Area (%) |

|---|---|---|---|

| 2.1 | 95.1 | Impurity: 2-aminopyridine | 0.15 |

| 3.5 | 101.1 | Impurity: Cyclobutanecarboxylic acid | 0.08 |

| 5.8 | 177.1 | This compound | 99.72 |

| 7.2 | 191.1 | Unknown Impurity | 0.05 |

Future Research Perspectives for N Pyridin 2 Yl Cyclobutanecarboxamide

Rational Design of Next-Generation Cyclobutanecarboxamide (B75595) Derivatives for Enhanced Properties

The rational design of new chemical entities based on the N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE core structure is a promising avenue for enhancing therapeutic properties such as potency, selectivity, and pharmacokinetic profiles. Future design strategies will likely leverage computational modeling and a deep understanding of structure-activity relationships (SAR).

Key approaches for designing next-generation derivatives include:

Modification of the Cyclobutane (B1203170) Ring: The cyclobutane unit is a critical structural element found in a variety of naturally occurring compounds that exhibit a range of biological activities. nih.gov Altering the substitution patterns on the cyclobutane ring can influence the molecule's conformation and its interaction with biological targets. Introducing different functional groups could modulate lipophilicity and metabolic stability.

Substitution on the Pyridine (B92270) Ring: The pyridine moiety is a common feature in many pharmacologically active compounds. mdpi.com Strategic placement of electron-donating or electron-withdrawing groups on the pyridine ring can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity to target proteins. mdpi.com

Amide Linker Modification: The carboxamide linkage is crucial for the structural integrity of the molecule. Exploring bioisosteric replacements for the amide bond could lead to derivatives with improved metabolic stability and oral bioavailability.

Computational and SAR Studies: A systematic synthesis of a library of analogs, followed by rigorous biological evaluation, will be essential to establish clear SAR. nih.gov Computational tools like molecular docking can help predict the binding modes of these derivatives to potential biological targets, guiding the design of more potent and selective compounds. nih.gov For instance, similar rational design approaches have been successfully used to develop N-heterocyclic compounds through methods like regenerative cyclization. nih.govresearchgate.net

| Design Strategy | Potential Enhancement | Rationale |

| Cyclobutane Ring Modification | Improved potency, altered pharmacokinetics | The cyclobutane moiety is a key pharmacophore in various bioactive natural products. nih.gov |

| Pyridine Ring Substitution | Enhanced target binding, modulated electronic properties | Substituents on the pyridine ring can fine-tune interactions with biological targets. mdpi.comnih.gov |

| Amide Linker Isosteres | Increased metabolic stability and bioavailability | Amide bond mimetics can prevent enzymatic degradation. |

| Computational Modeling | Guided design, prediction of binding affinity | In silico methods accelerate the discovery of potent and selective analogs. nih.gov |

Exploration of Novel Therapeutic Indications and Biological Activities

While the full biological profile of this compound is yet to be determined, the structural motifs present in the molecule suggest several promising therapeutic areas for investigation. The cyclobutane core and the pyridinyl-carboxamide fragment are found in compounds with a wide array of biological activities. nih.govunl.pt

Future research should explore the potential of this compound and its derivatives in the following areas:

Anticancer Activity: Numerous pyridine and carboxamide derivatives have demonstrated significant potential as anticancer agents. nih.govbrieflands.com For example, compounds with a N-(pyridin-2-yl) moiety have been developed as highly potent CDK4/6 inhibitors for cancer therapy. nih.gov Thiourea (B124793) derivatives containing pyridine moieties have also shown promise in inhibiting cancer cell growth. mdpi.com Therefore, screening this compound against a panel of cancer cell lines is a logical next step.

Antimicrobial and Antifungal Activity: Cyclobutane-containing natural products have been reported to possess strong antibacterial and antimicrobial properties. nih.gov Similarly, various heterocyclic compounds containing pyridine and carboxamide groups have shown potent activity against a range of pathogens. mdpi.comnih.govnih.gov Investigating the efficacy of this compound against clinically relevant bacteria and fungi could uncover new classes of anti-infective agents.

Antiviral Activity: The discovery of flavone (B191248) derivatives containing carboxamide fragments as novel antiviral agents suggests that the carboxamide group can be a key feature for this activity. mdpi.com This opens the possibility of evaluating this compound for its potential to inhibit viral replication.

Neuroprotective and Anti-inflammatory Effects: Pyridine-2,6-dicarboxamides have been studied for their neuroprotective properties. mdpi.com Additionally, certain thiourea derivatives have shown notable anti-inflammatory activity. mdpi.com These findings provide a rationale for exploring the potential of this compound in treating neurodegenerative and inflammatory diseases.

Antiparasitic Activity: Substituted di(pyridin-2-yl) derivatives have been identified as novel macrofilaricidal compounds, indicating a potential application in treating parasitic infections like onchocerciasis and lymphatic filariasis. nih.gov

| Potential Therapeutic Area | Rationale Based on Structural Analogs |

| Oncology | Pyridine derivatives acting as CDK4/6 inhibitors; carboxamides with cytotoxic effects. brieflands.comnih.gov |

| Infectious Diseases | Cyclobutane alkaloids and pyridine derivatives with known antimicrobial and antifungal properties. nih.govmdpi.comnih.gov |

| Virology | Carboxamide-containing compounds exhibiting antiviral activity. mdpi.com |

| Neurology/Immunology | Pyridine-dicarboxamides showing neuroprotection; thiourea derivatives with anti-inflammatory activity. mdpi.commdpi.com |

| Parasitology | Di(pyridin-2-yl) compounds showing efficacy against filarial nematodes. nih.gov |

Advanced Mechanistic Studies and Target Validation for Deeper Understanding

To fully realize the therapeutic potential of this compound, it is crucial to understand its mechanism of action at a molecular level. Future research should focus on identifying and validating its biological targets.

Key research directions include:

Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction can help identify the specific proteins or enzymes that interact with the compound.

Enzyme Inhibition Assays: Based on the activities of related compounds, initial screening could focus on kinases (like CDK4/6), lipoxygenases, or other enzymes implicated in cancer and inflammation. nih.govnih.gov

Cellular Pathway Analysis: Once a target is identified, further studies will be needed to elucidate how the compound modulates cellular signaling pathways. This could involve techniques like Western blotting, gene expression profiling, and reporter assays.

Structural Biology: Obtaining the co-crystal structure of the compound bound to its target protein through X-ray crystallography can provide invaluable insights into the binding mode and facilitate further rational drug design. nih.gov

Reverse Metabolomics: This strategy, which involves searching for the mass spectrometry spectra of synthesized compounds in public metabolomics datasets, could uncover phenotypic associations and potential biological roles. nih.gov

Development of Innovative Analytical Platforms for Compound Research and Monitoring

Robust and sensitive analytical methods are essential for all stages of drug discovery and development, from initial synthesis and characterization to pharmacokinetic and metabolic studies.

Future efforts in this area should include:

Advanced Chromatographic Methods: The development of highly sensitive and specific methods using techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) will be crucial for quantifying the compound and its metabolites in biological matrices. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can be particularly useful for structural characterization and impurity profiling. azolifesciences.com

Spectroscopic Characterization: Comprehensive characterization of this compound and its derivatives will require a suite of spectroscopic techniques, including NMR, IR, and X-ray crystallography, to confirm their chemical structures. mdpi.commdpi.com

High-Throughput Screening Platforms: To efficiently evaluate libraries of new derivatives, the development of automated high-throughput screening (HTS) assays is necessary. These platforms can rapidly assess biological activity and help identify promising lead compounds.

Fluorescence-Based Sensing: The design of novel sensing platforms, potentially using materials like metal-organic frameworks (MOFs), could enable real-time monitoring of the compound in various environments. acs.org

| Analytical Technique | Application in Future Research |

| UPLC-MS/MS | Quantification in biological fluids, pharmacokinetic studies. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement, structural elucidation of metabolites and impurities. azolifesciences.comresearchgate.net |

| NMR and X-ray Crystallography | Unambiguous structure determination of new derivatives. mdpi.commdpi.com |

| High-Throughput Screening (HTS) | Rapid evaluation of large compound libraries for biological activity. |

| Novel Sensing Platforms | Real-time monitoring and detection. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.